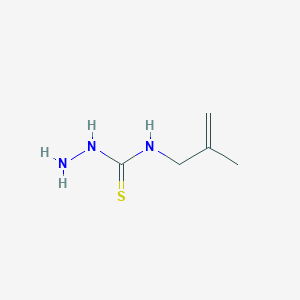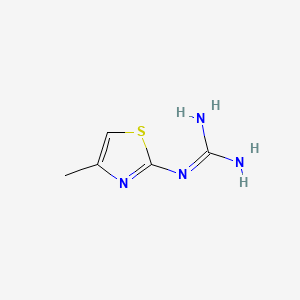
N-(4-Methyl-1,3-thiazol-2-yl)guanidin
Übersicht
Beschreibung
“N-(4-methyl-1,3-thiazol-2-yl)guanidine” is a chemical compound that belongs to the class of organic compounds known as guanidines . Guanidines are compounds containing a guanidine moiety, which is structurally characterized by the presence of a guanidine group where the nitrogen atoms are connected in a planar unsaturated trivalent arrangement . The compound is related to thiazole derivatives, which have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of “N-(4-methyl-1,3-thiazol-2-yl)guanidine” and its derivatives often involves a series of reactions . For instance, a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium boro hydride .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiazol-Derivate wurden auf ihr Potenzial in der Krebstherapie untersucht. Der strukturelle Baustein des Thiazols ist in mehreren klinisch eingesetzten Antitumor-Medikamenten vorhanden, wie Dabrafenib und Dasatinib . „N-(4-Methyl-1,3-thiazol-2-yl)guanidin“ könnte aufgrund seines Thiazol-Kerns möglicherweise für ähnliche Anwendungen untersucht werden.
Antibakterielle Aktivität
Thiazole sind dafür bekannt, ein breites Spektrum biologischer Eigenschaften zu zeigen, einschließlich antimikrobieller Aktivität. Sie wurden gegen verschiedene Bakterienstämme wie Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi getestet . Die fragliche Verbindung kann als Gerüst für die Entwicklung neuer antimikrobieller Mittel dienen.
Antifungalaktivität
Die antifungalen Aktivitäten von Thiazol-Derivaten wurden gegen Pathogene wie Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani untersucht . Die Forschung an „this compound“ könnte sich auf seine Wirksamkeit als Antimykotikum erstrecken.
Antioxidative Eigenschaften
Einige Thiazol-Derivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht, wobei eine potente Aktivität festgestellt wurde . Dies deutet darauf hin, dass „this compound“ auch auf sein antioxidatives Potenzial hin untersucht werden könnte.
ZNS-depressive Aktivität
Historisch gesehen haben Thiazol-Verbindungen eine depressive Wirkung auf das zentrale Nervensystem (ZNS) gezeigt . Dies könnte ein Anwendungsbereich für weitere pharmakologische Studien an „this compound“ sein.
Gerüst in der medizinischen Chemie
Der Thiazolring dient aufgrund seiner Vielseitigkeit und seines Vorkommens in verschiedenen biologisch aktiven Verbindungen als Schlüsselgerüst in der medizinischen Chemie . Die fragliche Verbindung könnte als Baustein bei der Synthese neuer Arzneimittel verwendet werden.
Wirkmechanismus
Target of Action
The primary targets of N-(4-methyl-1,3-thiazol-2-yl)guanidine are topoisomerase II and cyclooxygenase (COX) . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication, while COX is an enzyme that produces prostaglandins, which are responsible for inflammation and pain.
Mode of Action
N-(4-methyl-1,3-thiazol-2-yl)guanidine interacts with its targets, leading to significant changes. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks , a G2 stop, and ultimately, cell death . When interacting with COX, it shows a free energy of –5.26 kcal/mol, indicating a strong interaction .
Biochemical Pathways
The compound affects the pathways involving topoisomerase II and COX. The interaction with topoisomerase II leads to DNA damage and cell death , while the interaction with COX can lead to reduced production of prostaglandins, resulting in analgesic and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of N-(4-methyl-1,3-thiazol-2-yl)guanidine’s action include DNA damage, cell death , and reduced inflammation and pain . These effects are likely due to its interaction with topoisomerase II and COX.
Action Environment
The action of N-(4-methyl-1,3-thiazol-2-yl)guanidine can be influenced by various environmental factors. For instance, in vitro studies often use specific environments to induce inflammation or pain, and the compound’s efficacy in these models can vary
Eigenschaften
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUGKCCBPMHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380222 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7120-01-6 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)


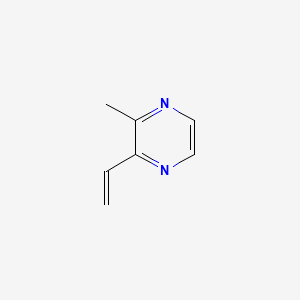
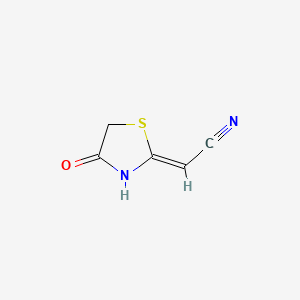

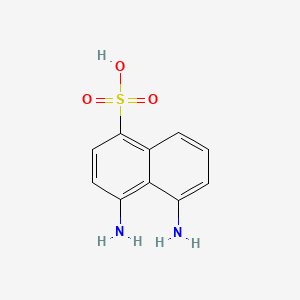
![[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid](/img/structure/B1621211.png)
![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)
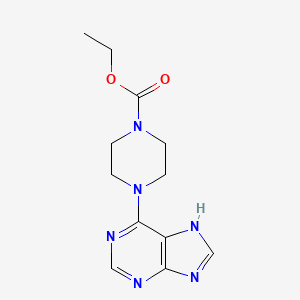
![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)
![3-[(Pentanoylcarbamothioyl)amino]benzoic acid](/img/structure/B1621217.png)
![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)
